2-(Aminooxy)-3-methoxy-2-phenylpropanoic acid
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Overview
Description
2-(Aminooxy)-3-methoxy-2-phenylpropanoic acid is an organic compound that features an aminooxy group, a methoxy group, and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-3-methoxy-2-phenylpropanoic acid can be achieved through several routes. One common method involves the reaction of 3-methoxy-2-phenylpropanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the hydroxylamine attacking the carbonyl carbon to form the aminooxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-3-methoxy-2-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the propanoic acid backbone can be reduced to an alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the aminooxy group under basic conditions.
Major Products
Oxidation: Formation of 2-(Aminooxy)-3-oxo-2-phenylpropanoic acid.
Reduction: Formation of 2-(Aminooxy)-3-methoxy-2-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminooxy)-3-methoxy-2-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in inhibiting enzymes involved in amino acid metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating neurotransmitter levels.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-3-methoxy-2-phenylpropanoic acid involves its interaction with specific enzymes and molecular targets. The aminooxy group can form stable complexes with pyridoxal phosphate-dependent enzymes, inhibiting their activity. This inhibition can affect various metabolic pathways, including those involved in neurotransmitter synthesis and degradation.
Comparison with Similar Compounds
Similar Compounds
2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid: Similar structure but with a naphthyl group instead of a phenyl group.
2-(Aminooxy)-3-hydroxy-2-phenylpropanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(Aminooxy)-3-methoxy-2-phenylpropanoic acid is unique due to the presence of both the aminooxy and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with enzymes and other molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13NO4 |
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Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-aminooxy-3-methoxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-14-7-10(15-11,9(12)13)8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) |
InChI Key |
QWLFSVRLYVFQPM-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC=CC=C1)(C(=O)O)ON |
Origin of Product |
United States |
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